2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring, a nitrile group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with suitable reagents to introduce the pyrrole ring and the nitrile group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.
1,4-Dimethylbenzene: Shares structural similarities with the phenyl ring in the target compound.
Uniqueness
2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H14ClN3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-10(3)18(14(17)11(8)7-16)13-6-4-5-12(15)9(13)2/h4-6H,17H2,1-3H3 |
InChI Key |
IUNGESYUIUVQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.